omega-conotoxin SVIB

Calcium Channel Pharmacology Radioligand Binding N-type Calcium Channels

Select this precise P/Q-type (Cav2.1) blocker for channel subtype analysis where N-type blockers (GVIA, MVIIA) introduce confounding variables. Its reversible action enables within-preparation control protocols, unlike irreversible antagonists. The unique SVIB binding site on rat synaptosomes is pharmacologically distinct from GVIA and MVIIA sites, making it essential for non-canonical calcium channel pharmacology studies. Sourced as synthetic lyophilized powder, >99% purity, for definitive electrophysiological and neurochemical experiments.

Molecular Formula C9H19NO
Molecular Weight 0
CAS No. 137706-83-3
Cat. No. B1180174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameomega-conotoxin SVIB
CAS137706-83-3
Molecular FormulaC9H19NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

omega-Conotoxin SVIB (CAS 137706-83-3) Procurement Guide: A Ca Channel-Targeted Paralytic Peptide with Distinct Pharmacological Specificity


Omega-conotoxin SVIB (also designated SNX-183 or omega-CTx-SVIB) is a 26-amino acid peptide neurotoxin isolated from the venom of the marine snail Conus striatus [1]. It belongs to the omega-conotoxin family of disulfide-rich peptides that inhibit voltage-gated calcium channels (VGCCs). The peptide has the sequence CKLKGQSCRKTSYDCCSGSCGRSGKC-NH2 with three disulfide bridges forming a cysteine knot motif [2]. Unlike other omega-conotoxins previously characterized from Conus venoms, omega-conotoxin SVIB exhibits a distinct pharmacological specificity and is the only member of this subclass lethal to mice upon intracerebral injection [3]. This compound is primarily utilized as a research tool for probing calcium channel subtypes, particularly in neuropharmacology and pain research [4].

omega-Conotoxin SVIB: Why In-Class Substitution with GVIA, MVIIA, or MVIIC Compromises Experimental Validity


Omega-conotoxins, despite sharing a conserved cysteine knot scaffold, exhibit profound divergence in voltage-sensitive calcium channel (VSCC) subtype selectivity, binding site recognition, and functional reversibility [1]. Omega-conotoxin SVIB is distinguished by its unique specificity for P/Q-type calcium channels (Cav2.1), in direct contrast to the N-type (Cav2.2) selectivity of MVIIA and GVIA [2]. Furthermore, binding competition experiments demonstrate that the high-affinity binding site for SVIB on rat brain synaptosomal membranes is pharmacologically distinct from the sites recognized by GVIA and MVIIA [3]. Consequently, substituting SVIB with other omega-conotoxins—even those with overlapping nominal channel targets like MVIIC—introduces critical confounding variables in channel subtype assignment, reversibility of blockade, and interpretation of physiological responses. The quantitative evidence below establishes precisely why SVIB must be selected as the specific reagent for experimental paradigms requiring P/Q-type channel interrogation or where the unique binding site and reversible action of SVIB are essential [4].

omega-Conotoxin SVIB Quantitative Differentiation Evidence: Head-to-Head Comparisons Against GVIA, MVIIA, and MVIIC


omega-Conotoxin SVIB Exhibits Intermediate N-Type Channel Binding Affinity with 24-Fold Lower Potency than GVIA but 5-Fold Higher than MVIIC

In competition binding assays using 125I-ω-CTX GVIA on crude membranes from BHKN101 cells expressing the α1B subunit of Cav2.2 (N-type) channels, omega-conotoxin SVIB inhibited specific binding with an IC50 of 1.7 nM. This affinity is 24-fold lower than that of GVIA (IC50 = 0.07 nM) but 5-fold higher than that of MVIIC (IC50 = 8.5 nM) [1]. This intermediate binding profile defines SVIB as a distinct pharmacological entity within the omega-conotoxin family, not simply a weaker analog of GVIA or a stronger analog of MVIIC.

Calcium Channel Pharmacology Radioligand Binding N-type Calcium Channels

omega-Conotoxin SVIB Demonstrates Reversible Functional Blockade of Acetylcholine Release with 20-Fold Lower Potency than MVIIC

In a functional assay measuring K+-stimulated [3H]acetylcholine release from skate electric organ presynaptic terminals, omega-conotoxin SVIB produced concentration-dependent inhibition with an IC50 of 500 nM. In direct comparison, omega-conotoxin MVIIC was 20-fold more potent (IC50 = 25 nM). Notably, both SVIB and MVIIC effects were fully reversible, whereas N-type selective blockers GVIA and MVIIA were completely ineffective in this preparation [1]. This demonstrates that SVIB targets a calcium channel population pharmacologically distinct from that recognized by classical N-type blockers and does so with reversible kinetics.

Neurotransmitter Release Presynaptic Calcium Channels Exocytosis

omega-Conotoxin SVIB Recognizes a Unique High-Affinity Binding Site Distinct from GVIA and MVIIA Sites

Binding competition experiments using rat brain synaptosomal membranes revealed that the high-affinity binding site for 125I-labeled omega-conotoxin SVIB is pharmacologically distinct from the sites recognized by 125I-GVIA and 125I-MVIIA. Unlabeled SVIB effectively competed for 125I-SVIB binding, but neither GVIA nor MVIIA could fully displace SVIB binding, indicating that SVIB interacts with a unique receptor population or a distinct conformational state of calcium channel alpha1 subunits [1]. Biochemical cross-linking studies further demonstrated that SNX-183 (SVIB) interacts with both the N-type channel alpha1 subunit (recognized with high affinity by MVIIA) and a novel alpha1 subunit representing a calcium channel distinct from N-, L-, and perhaps P-type channels [2].

Calcium Channel Subtypes Receptor Pharmacology Conotoxin Binding Sites

omega-Conotoxin SVIB Is Structurally Specialized for P/Q-Type Calcium Channel Recognition, Contrasting with N-Type Selectivity of MVIIA

Solution NMR structural analysis revealed that while omega-conotoxins MVIIA and SVIB share a nearly identical secondary structure consisting of a triple-stranded beta-sheet and several turns, they exhibit critical orientational differences between two key loops that dictate their divergent VSCC subtype specificities. MVIIA is specific for N-type calcium channels (Cav2.2), whereas SVIB is specific for P/Q-type channels (Cav2.1) [1]. This structural specialization is further underscored by mutagenesis studies: substituting the RKTS motif (positions 9-12) of SVIB (SNX-183) with the SRLM motif from MVIIA (SNX-111) resulted in a 38-fold increase in affinity for N-type channels, directly demonstrating that these sequence differences encode the functional selectivity [2].

Peptide Structure-Function Calcium Channel Subtype Selectivity NMR Spectroscopy

omega-Conotoxin SVIB Demonstrates Comparable Efficacy to GVIA and MVIIA in Blocking Low-Frequency Neuromuscular Transmission

In the guinea-pig ileum myenteric plexus preparation, all four omega-conotoxins tested (GVIA, MVIIA, SVIB, and MVIIC) completely blocked twitch responses evoked by low-frequency (0.1 Hz) transmural stimulation, with no inhibition of contractures evoked by exogenous acetylcholine. This indicates that under low-frequency stimulation conditions, SVIB is functionally equivalent to the prototypical N-type blockers GVIA and MVIIA in blocking neurotransmitter release [1]. However, under high-frequency (30 Hz) tetanic stimulation, differential effects emerged: MVIIC produced approximately 55% inhibition, while GVIA, MVIIA, and SVIB each inhibited by only 25-30% [2]. This frequency-dependent divergence highlights that SVIB shares the low-frequency efficacy profile of N-type blockers but lacks the broader high-frequency blockade capability of MVIIC.

Neuromuscular Pharmacology Myenteric Plexus Excitation-Contraction Coupling

omega-Conotoxin SVIB Exhibits Unique In Vivo Mammalian Lethality Not Observed with Closely Related SVIA

Among the two omega-conotoxins isolated from Conus striatus venom, omega-conotoxin SVIB is uniquely lethal to mice upon intracerebral (ic) injection, whereas omega-conotoxin SVIA, despite being a potent paralytic toxin in lower vertebrates, is much less effective in mammals [1]. This differential mammalian lethality correlates with the distinct pharmacological specificity of SVIB compared to other omega-conotoxins and is not observed with SVIA. In vivo, subcutaneous administration of SVIB at 20 pmol/g induces paralysis and mortality in fish, while in mice it provokes respiratory distress at approximately 70 pmol/g and becomes fatal at a dose near 300 pmol/g .

In Vivo Toxicology Conotoxin Pharmacology Blood-Brain Barrier

omega-Conotoxin SVIB Procurement: Optimal Research and Preclinical Application Scenarios


Selective Pharmacological Isolation of P/Q-Type Calcium Channels (Cav2.1)

In electrophysiological or neurochemical experiments requiring selective blockade of P/Q-type (Cav2.1) voltage-gated calcium channels, omega-conotoxin SVIB is the definitive peptide tool. Unlike the N-type selective blockers GVIA and MVIIA, SVIB specifically targets P/Q-type channels as established by NMR structural studies and functional selectivity profiling [1]. This application is essential for dissecting the relative contributions of N-type versus P/Q-type channels to neurotransmitter release, synaptic plasticity, and neuronal excitability in preparations where both channel subtypes are co-expressed.

Reversible Calcium Channel Blockade in Exocytosis and Neurosecretion Assays

For functional studies of calcium-dependent exocytosis requiring reversible channel blockade (e.g., paired-pulse facilitation, recovery kinetics, or sequential drug application protocols), omega-conotoxin SVIB offers a distinct advantage over slowly dissociating or irreversible blockers like GVIA. The reversible nature of SVIB blockade has been quantitatively demonstrated in acetylcholine release assays from skate electric organ, where washout fully restored release, whereas GVIA produced persistent inhibition [2]. SVIB thus enables within-preparation control experiments and time-course analyses impossible with irreversible antagonists.

Investigating Novel Calcium Channel Subtypes Not Classified as N-, L-, or P-Type

Biochemical and affinity cross-linking studies have identified a high-affinity receptor for omega-conotoxin SVIB (SNX-183) that is distinct from the alpha1 subunits of classical N-type, L-type, and possibly P-type calcium channels [3]. This unique binding site, recognized with lower affinity than the MVIIA N-type site but still with high affinity, represents a novel calcium channel subtype or conformational state. Researchers investigating non-canonical calcium channel pharmacology in neuronal preparations should select SVIB as the appropriate probe to interrogate this distinct receptor population.

Frequency-Dependent Dissection of Calcium Channel Contributions to Neurotransmission

The guinea-pig ileum myenteric plexus studies demonstrate that omega-conotoxin SVIB, like GVIA and MVIIA, completely blocks low-frequency (0.1 Hz) neurotransmission but only partially inhibits high-frequency (30 Hz) responses, in contrast to MVIIC which produces stronger high-frequency blockade [4]. This frequency-dependent pharmacological signature makes SVIB a valuable tool for experiments designed to parse the differential recruitment of calcium channel subtypes under varying stimulation frequencies, a paradigm relevant to understanding synaptic filtering and short-term plasticity mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for omega-conotoxin SVIB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.